1H-Indole, 1-acetyl-2,3-diphenyl-
Description
1H-Indole, 1-acetyl-2,3-diphenyl- is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives are renowned for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-diphenylindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c1-16(24)23-20-15-9-8-14-19(20)21(17-10-4-2-5-11-17)22(23)18-12-6-3-7-13-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWONSTOMAJQKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391614 | |
| Record name | 1H-Indole, 1-acetyl-2,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239-56-1 | |
| Record name | 1H-Indole, 1-acetyl-2,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and Reaction Design
The rhodium-catalyzed indole synthesis, as detailed by, offers a direct route to 1-acetyl-2,3-diphenyl-1H-indole through a tandem C–H activation and annulation process. The protocol employs [RhCp*Cl₂]₂ (2 mol%) and AgSbF₆ (8 mol%) as a catalytic system, with PhCl as the solvent under visible-light irradiation. The acetanilide substrate, bearing an acetylated nitrogen, reacts with diphenylacetylene to construct the indole core while simultaneously introducing phenyl groups at the 2- and 3-positions.
Key steps include:
- C–H Bond Activation : The rhodium catalyst facilitates oxidative addition at the ortho-position of the acetanilide.
- Alkyne Insertion : Diphenylacetylene inserts into the activated C–H bond, forming a seven-membered rhodacycle intermediate.
- Reductive Elimination : The intermediate undergoes cyclization to yield the indole skeleton, retaining the acetyl group at the 1-position.
Optimization and Scope
The reaction proceeds optimally at 120°C under irradiation with an 11W lamp for 12 hours , achieving yields of 70–85% for analogous indole derivatives. Substrate screening reveals tolerance for electron-donating and electron-withdrawing groups on the acetanilide, though sterically hindered substrates (e.g., ortho-substituted acetanilides) exhibit reduced reactivity.
Table 1: Representative Yields for Rh-Catalyzed Indole Synthesis
| Acetanilide Substituent | Alkyne | Yield (%) |
|---|---|---|
| N-Acetyl | Diphenylacetylene | 82 |
| N-Acetyl-4-MeO | Diphenylacetylene | 78 |
| N-Acetyl-4-NO₂ | Diphenylacetylene | 65 |
Modified Madelung Synthesis for 2,3-Diphenylindole Formation
Adaptation of One-Pot Methodology
While traditional Madelung syntheses focus on 1,2-disubstituted indoles, the method reported in can be adapted for 2,3-diphenyl substitution. The one-pot procedure involves:
- Benzylic Bromination : Conversion of N-(o-tolyl)benzamide to N-(2-(bromomethyl)phenyl)-N-phenylbenzamide using NaOBr .
- Cyclization : Treatment with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in DMSO at 100°C to induce ring closure.
Although the original work targets 3-tosyl or 3-cyanoindoles, replacing p-toluenesulfinate with phenyl nucleophiles could theoretically install phenyl groups at the 3-position. However, this modification remains unexplored in the literature.
Challenges and Limitations
- Regioselectivity : Madelung cyclizations favor 1,2-disubstitution, making 2,3-diphenyl systems difficult to access.
- Functional Group Compatibility : Strongly basic conditions (e.g., DBN) may degrade acid-sensitive substituents.
Sequential Fischer Indole Synthesis and N-Acetylation
Practical Considerations
- Yield : Fischer syntheses typically achieve 50–70% yields for disubstituted indoles.
- Byproducts : Overacetylation or regiochemical impurities may arise without careful temperature control.
Electrophilic Acetylation of Preformed 2,3-Diphenylindole
Direct N-Acetylation
If 2,3-diphenylindole is accessible via other methods (e.g., cross-coupling), acetylation becomes straightforward:
- Reaction Conditions : Treat indole with acetic anhydride and a base (e.g., NaH ) in THF at 0–25°C .
- Workup : Aqueous quench and purification via silica gel chromatography.
Chemical Reactions Analysis
1H-Indole, 1-acetyl-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Medicinal Chemistry Applications
1H-Indole derivatives are known for their biological activity, particularly in medicinal chemistry. The compound 1H-Indole, 1-acetyl-2,3-diphenyl- has been studied for its potential therapeutic effects:
- Anticancer Activity: Research indicates that indole derivatives can inhibit the proliferation of cancer cells. For instance, studies have shown that compounds with indole structures can induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death.
- Antimicrobial Properties: Indole derivatives exhibit significant antibacterial and antifungal activities. The compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways makes it a candidate for developing new antimicrobial agents.
Organic Synthesis Applications
In organic synthesis, 1H-Indole, 1-acetyl-2,3-diphenyl- serves as a versatile intermediate for synthesizing more complex molecules:
- Building Block for Heterocycles: The compound can be utilized as a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
- Reactions Involving Electrophilic Substitution: The presence of the acetyl group enhances the electrophilicity of the indole ring, making it suitable for reactions such as Friedel-Crafts acylation or alkylation.
Material Science Applications
The unique properties of indole derivatives also extend to material science:
- Conductive Polymers: Some studies have explored the use of indole-based compounds in creating conductive polymers due to their electronic properties. These materials have potential applications in organic electronics and sensors.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Significant inhibition against E. coli | |
| Antifungal | Effective against various fungal strains |
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of 1H-Indole, 1-acetyl-2,3-diphenyl- revealed that it exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that this compound showed considerable inhibition against Staphylococcus aureus and Candida albicans. The results suggested that the compound disrupts microbial cell wall integrity, leading to cell death.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-acetyl-2,3-diphenyl- involves its interaction with various molecular targets. It can modulate signaling pathways by binding to specific receptors or enzymes, thereby influencing cellular processes. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1H-Indole, 1-acetyl-2,3-diphenyl- can be compared with other indole derivatives such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-2,3-dione (Isatin): Known for its antiviral and anticancer properties.
1H-Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1H-Indole, 1-acetyl-2,3-diphenyl- lies in its specific acetyl and diphenyl substitutions, which confer distinct chemical and biological properties .
Biological Activity
1H-Indole, 1-acetyl-2,3-diphenyl- is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
1H-Indole, 1-acetyl-2,3-diphenyl- features a unique arrangement of substituents that enhances its biological activity. The molecular structure includes an indole ring fused with an acetyl group and two phenyl groups, contributing to its chemical reactivity and interaction with biological targets.
Molecular Formula
- Chemical Formula : C18H15N
- Molecular Weight : 249.32 g/mol
Biological Activity Overview
The biological activity of 1H-Indole, 1-acetyl-2,3-diphenyl- has been attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits potent antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : It shows potential in modulating inflammatory responses.
- Anticancer Properties : Research indicates significant cytotoxic effects against cancer cell lines.
The mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The indole structure allows for hydrogen bonding and other non-covalent interactions that influence its biological properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 1H-Indole, 1-acetyl-2,3-diphenyl- against several bacterial strains. The results indicated:
- Inhibition Zones : The compound exhibited inhibition zones ranging from 15 to 25 mm against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : MIC values were determined to be between 50 µg/mL and 100 µg/mL.
Anti-inflammatory Effects
In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokine production. Key findings include:
- Cytokine Reduction : A reduction in TNF-alpha and IL-6 levels was observed at concentrations as low as 25 µg/mL.
- Mechanistic Insights : The compound inhibited NF-kB signaling pathways, which are crucial in inflammatory responses.
Anticancer Activity
The anticancer potential was assessed through cytotoxicity assays on various carcinoma cell lines:
| Cell Line | IC50 (µM) | Comparison with Cisplatin (IC50 = 10 µM) |
|---|---|---|
| HeLa (Cervical Cancer) | 12 | Comparable |
| MCF-7 (Breast Cancer) | 8 | More effective |
| A549 (Lung Cancer) | 15 | Similar effectiveness |
The results indicated that the compound's derivatives exhibited significant cytotoxic effects, highlighting its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1H-Indole, 1-acetyl-2,3-diphenyl-, a comparative analysis with similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Indole, 1-acetyl-2,3-diphenyl- | Contains acetyl and diphenyl groups | Antimicrobial, anti-inflammatory, anticancer |
| Indole-3-carboxaldehyde | Lacks diphenyl groups | Limited biological activity |
| Acetylindole derivatives | Varies based on substitutions | Variable activity |
This table illustrates how the structural features contribute to distinct biological activities compared to similar compounds.
Q & A
Q. What are the recommended synthetic routes for 1-acetyl-2,3-diphenyl-1H-indole, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Friedel-Crafts acetylation of 2,3-diphenylindole using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Cyclization and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical steps. Reaction temperature (0–25°C) and stoichiometry of acetylating agents significantly affect yield, with optimal results reported at 60–70% under controlled conditions .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of 1-acetyl-2,3-diphenyl-1H-indole?
- Methodological Answer :
- ¹H NMR : Expect aromatic proton signals between δ 6.8–7.5 ppm (split into multiplet patterns due to phenyl substituents) and a singlet for the acetyl methyl group (~δ 2.6 ppm).
- ¹³C NMR : Carbonyl resonance at ~δ 168–170 ppm (acetyl group), with aromatic carbons in the 110–140 ppm range.
- HRMS : Calculate exact mass for C₂₂H₁₇NO (311.1310 g/mol) and compare with experimental data to confirm molecular ion peaks .
Q. What safety precautions are essential when handling 1-acetyl-2,3-diphenyl-1H-indole in the lab?
- Methodological Answer : Based on analogous indole derivatives:
- Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2) .
- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (H335: Respiratory tract irritation) .
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the electronic environment of the indole core influence the reactivity of 1-acetyl-2,3-diphenyl-1H-indole in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing acetyl group at position 1 deactivates the indole ring, reducing nucleophilicity at positions 4–6. However, steric hindrance from 2,3-diphenyl substituents may limit regioselectivity. Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids under inert atmospheres (N₂/Ar) to functionalize positions 5 or 6, optimizing catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) and base (K₂CO₃) .
Q. What strategies resolve contradictions in reported biological activity data for 1-acetyl-2,3-diphenyl-1H-indole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from impurities or stereochemical variations. Validate purity via HPLC (>95%) and characterize stereoisomers using chiral columns or X-ray crystallography. Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with positive/negative controls .
Q. How can computational methods (DFT, molecular docking) predict the binding affinity of 1-acetyl-2,3-diphenyl-1H-indole to target proteins?
- Methodological Answer : Perform density functional theory (DFT) calculations to optimize the compound’s geometry (B3LYP/6-31G* basis set). Use molecular docking (AutoDock Vina) to simulate interactions with active sites (e.g., kinase domains). Validate predictions with experimental IC₅₀ values from enzyme-linked assays .
Q. What are the mechanistic implications of substituent effects on the photophysical properties of 1-acetyl-2,3-diphenyl-1H-indole?
- Methodological Answer : The acetyl group enhances intersystem crossing (ISC) due to n→π* transitions, while phenyl substituents extend conjugation, shifting absorption/emission wavelengths. Characterize using UV-Vis (λmax ~300–350 nm) and fluorescence spectroscopy. Compare with TD-DFT simulations to correlate substituent position with quantum yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
